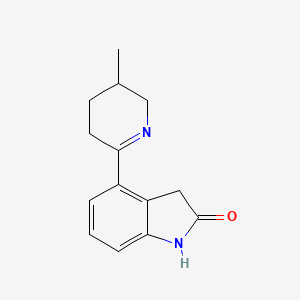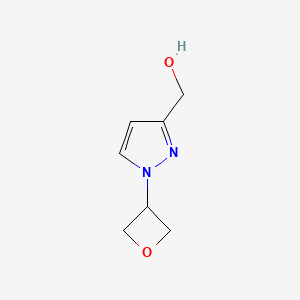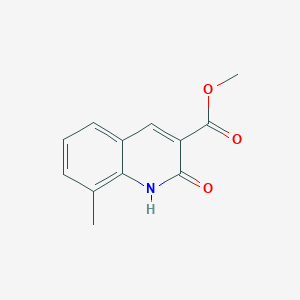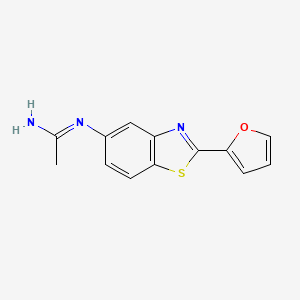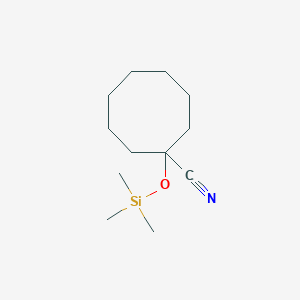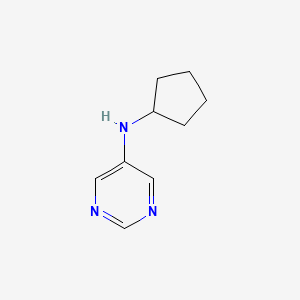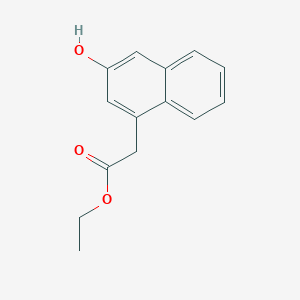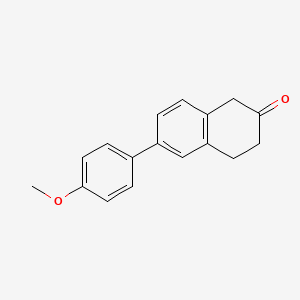
6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is a complex organic compound characterized by its unique molecular structure This compound is part of the naphthalene derivatives family and contains a methoxyphenyl group attached to its core structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one typically involves multiple steps, starting with the construction of the naphthalene core. One common approach is the Friedel-Crafts acylation, where 4-methoxybenzene is reacted with naphthalene in the presence of a strong Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction conditions require careful control of temperature and stoichiometry to ensure the formation of the desired product.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors and advanced purification techniques to achieve high yields and purity. The use of green chemistry principles, such as minimizing waste and using environmentally friendly solvents, is also considered to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) or chromyl chloride (CrO2Cl2) can be used to oxidize the compound, leading to the formation of corresponding quinones.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound, resulting in the formation of dihydro derivatives.
Substitution: Halogenation reactions using bromine (Br2) or chlorine (Cl2) in the presence of a catalyst can introduce halogen atoms at specific positions on the aromatic ring.
Major Products Formed:
Scientific Research Applications
Chemistry: In the field of chemistry, 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its reactivity and structural features make it a valuable intermediate in organic synthesis.
Biology: This compound has shown potential in biological research, particularly in the study of enzyme inhibitors and receptor ligands. Its interaction with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: In medicine, this compound is being investigated for its therapeutic properties. It has been studied for its anti-inflammatory, antioxidant, and anticancer activities, making it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of dyes, pigments, and other chemical products. Its versatility and stability make it suitable for various applications in material science and manufacturing.
Mechanism of Action
The mechanism by which 6-(4-methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to biological responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
6-(3-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(2-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one
6-(4-Methoxyphenyl)-2,3-dihydronaphthalen-1(2H)-one
Uniqueness: 6-(4-Methoxyphenyl)-3,4-dihydronaphthalen-2(1H)-one stands out due to its specific substitution pattern and the position of the methoxy group on the phenyl ring. This structural difference can lead to variations in reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C17H16O2 |
|---|---|
Molecular Weight |
252.31 g/mol |
IUPAC Name |
6-(4-methoxyphenyl)-3,4-dihydro-1H-naphthalen-2-one |
InChI |
InChI=1S/C17H16O2/c1-19-17-8-5-12(6-9-17)13-2-3-15-11-16(18)7-4-14(15)10-13/h2-3,5-6,8-10H,4,7,11H2,1H3 |
InChI Key |
GDPAKIRDIKXKSQ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(CC(=O)CC3)C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


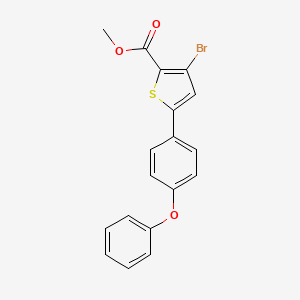


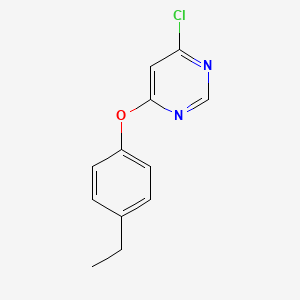
![N-[2-(1-piperidinyl)ethyl]-3-Pyridinemethanamine](/img/structure/B15365807.png)

